molecular formula C17H15ClN2O B11147499 N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11147499
M. Wt: 298.8 g/mol
InChI Key: AUDBLFMFOQRFIB-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzyl group attached to the nitrogen atom of the indole ring, with a chloro substituent at the 5-position and an acetamide group at the 2-position.

Preparation Methods

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chloro substituent at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacological properties .

Biological Activity

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Synthesis

The structure of this compound features a benzyl group attached to an acetamide moiety, along with a chloro-substituted indole ring. The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
  • Chlorination : The introduction of the chloro group at the 5-position may be achieved through electrophilic aromatic substitution.
  • Benzylation : The final step involves reacting the indole derivative with benzyl chloride in the presence of a base.

Anticancer Properties

This compound has shown promising anticancer activity:

  • Cytotoxicity Studies : Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon (HT29) and lung (H460M) cancer cells.
  • Mechanism of Action : The compound's anticancer effects are often attributed to the induction of apoptosis via caspase activation pathways. Studies have shown that it can activate caspase-8, leading to downstream activation of caspase-3, which is crucial for programmed cell death.

Antiviral Activity

The antiviral potential of N-benzyl derivatives has also been explored:

  • SARS-CoV-2 Inhibition : A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-benzylindoleAnticancer5.0
Indole-3-acetic acidPlant hormone-
2-(1H-Indol-3-yl)-2-oxo-acetamidesAntitumor10.56
N-benzyl-acetamidesSARS-CoV-2 RdRp inhibitor1.11

Case Studies and Research Findings

Numerous studies have highlighted the potential clinical applications of N-benzyl derivatives:

  • Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that exhibited potent antitumor activity against solid tumors, particularly colon cancer.
  • Mechanistic Insights : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through caspase activation pathways .
  • Virology Applications : Investigations into the antiviral properties revealed effectiveness against RNA viruses, suggesting further exploration for therapeutic settings in viral infections.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-benzyl-2-(5-chloroindol-1-yl)acetamide

InChI

InChI=1S/C17H15ClN2O/c18-15-6-7-16-14(10-15)8-9-20(16)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21)

InChI Key

AUDBLFMFOQRFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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